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Compound Name:
2-Chloro-3-(chloromethyl)-7-

methoxyquinoline

Cat. No.: B1607498 Get Quote

An In-Depth Technical Guide to 2-Chloro-3-(chloromethyl)-7-methoxyquinoline (CAS

73863-49-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of:

A Senior Application Scientist

Foreword: Unlocking the Potential of a Privileged
Scaffold
In the landscape of medicinal chemistry, the quinoline core stands out as a "privileged

structure," a recurring motif in a multitude of biologically active compounds and FDA-approved

drugs.[1] Its rigid, bicyclic aromatic system provides a robust framework for orienting functional

groups in three-dimensional space to achieve specific molecular interactions with biological

targets. Within this important class of heterocycles, 2-Chloro-3-(chloromethyl)-7-
methoxyquinoline emerges not as an end-product, but as a highly versatile and reactive

intermediate. Its strategic placement of two distinct electrophilic centers—a chloro group at the

2-position and a chloromethyl group at the 3-position—offers a gateway for sequential,

regioselective modifications. This guide provides a comprehensive technical overview of this

key building block, from its synthesis and physicochemical properties to its reactivity and

strategic application in the generation of diverse molecular libraries for drug discovery.
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A thorough understanding of a compound's fundamental properties is the bedrock of its

effective application in synthesis. The key physicochemical data for 2-Chloro-3-
(chloromethyl)-7-methoxyquinoline are summarized below.

Property Value Source

IUPAC Name
2-chloro-3-(chloromethyl)-7-

methoxyquinoline
PubChem

CAS Number 73863-49-7 -

Molecular Formula C₁₁H₉Cl₂NO [2]

Molecular Weight 242.10 g/mol [2]

Monoisotopic Mass 241.00612 Da [2]

SMILES
COC1=CC2=NC(=C(C=C2C=

C1)CCl)Cl
[2]

InChI Key
ICHNEESGHIDYMZ-

UHFFFAOYSA-N
[2]

Predicted XlogP 3.5 [2]

Appearance
Typically an off-white to yellow

solid
Supplier Data

Synthesis Pathway: The Vilsmeier-Haack Approach
The most prevalent and efficient method for constructing the 2-chloro-3-formylquinoline

scaffold, a direct precursor to our target compound, is the Vilsmeier-Haack reaction.[3][4] This

reaction employs a substituted acetanilide and the Vilsmeier reagent (formed from phosphorus

oxychloride and dimethylformamide) to achieve a one-pot cyclization and formylation. The

subsequent conversion of the formyl group to a chloromethyl group is a standard two-step

functional group transformation.

The causality behind this choice of reaction is twofold:
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Accessibility of Starting Materials: Substituted acetanilides are readily prepared from

commercially available anilines.

Efficiency: The Vilsmeier-Haack reaction is a robust and high-yielding method for producing

the core quinoline structure with the desired chlorination and C3-substitution pattern.[3]

Logical Workflow for Synthesis
The synthesis can be logically broken down into three primary stages: formation of the 2-

chloro-3-formylquinoline precursor, reduction to the alcohol, and final chlorination to yield the

target compound.

Stage 1: Vilsmeier-Haack Cyclization

Stage 2: Reduction

Stage 3: Chlorination

N-(3-methoxyphenyl)acetamide

2-Chloro-3-formyl-7-methoxyquinoline

Cyclization &
Formylation

Vilsmeier Reagent
(POCl₃ + DMF)

(2-Chloro-7-methoxyquinolin-3-yl)methanol

Reduction

Sodium Borohydride
(NaBH₄)

2-Chloro-3-(chloromethyl)-7-methoxyquinoline
(Target Compound)

Chlorination

Thionyl Chloride
(SOCl₂)
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Caption: Synthetic workflow from acetanilide to the target compound.

Experimental Protocol: Synthesis of 2-Chloro-3-
(chloromethyl)-7-methoxyquinoline
This protocol is a representative synthesis adapted from established procedures for similar

quinoline derivatives.[3][5] Researchers should optimize conditions based on their specific

laboratory setup.

Part A: Synthesis of 2-Chloro-3-formyl-7-methoxyquinoline

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and

a calcium chloride guard tube, cool dimethylformamide (DMF, 5 molar equivalents) to 0-5 °C

in an ice bath.

Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 12 molar equivalents) dropwise to

the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C.[6]

Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of

the Vilsmeier reagent.

Substrate Addition: Add N-(3-methoxyphenyl)acetamide (1 molar equivalent) portion-wise to

the reagent, maintaining the temperature below 20 °C.

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours.[3][6] Monitor the

reaction progress using Thin Layer Chromatography (TLC).

Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice.

Neutralization: Slowly neutralize the acidic solution with a saturated sodium bicarbonate or

sodium carbonate solution until the pH is approximately 7. This step is crucial for

precipitating the product.[7]

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water,

and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
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Part B: Synthesis of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline

Reduction of the Formyl Group: Dissolve the 2-chloro-3-formyl-7-methoxyquinoline (1 molar

equivalent) from Part A in methanol. Cool the solution to 0-5 °C.

Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.5 molar equivalents)

portion-wise, keeping the temperature low. Stir for 2-3 hours at room temperature until the

reaction is complete (monitored by TLC).

Work-up: Quench the reaction by adding water and remove the methanol under reduced

pressure. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over

anhydrous sodium sulfate, and concentrate to yield (2-chloro-7-methoxyquinolin-3-

yl)methanol.

Chlorination: Dissolve the alcohol intermediate in dichloromethane (DCM). Add thionyl

chloride (SOCl₂, 2 molar equivalents) dropwise at 0 °C.

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

Isolation: Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to

neutralize excess SOCl₂. Separate the organic layer, wash with brine, dry over anhydrous

sodium sulfate, and concentrate under vacuum to obtain the final product, 2-Chloro-3-
(chloromethyl)-7-methoxyquinoline. Purify as needed by column chromatography.

Reactivity and Strategic Applications in Synthesis
The synthetic utility of this compound lies in the differential reactivity of its two chloro-

substituents. The 2-chloro group is part of an electron-deficient aromatic system, making it

susceptible to nucleophilic aromatic substitution (SNAr). In contrast, the 3-chloromethyl group

behaves as a reactive benzylic halide, readily undergoing SN2 reactions. This orthogonality

allows for selective and sequential functionalization.
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2-Chloro-3-(chloromethyl)-7-methoxyquinoline 2-Chloro (SₙAr Site) 3-Chloromethyl (Sₙ2 Site)
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2-Substituted Derivatives
(Amines, Ethers, Thioethers)

3-Substituted Derivatives
(Esters, Ethers, Alkylated Amines)
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Caption: Dual reactivity pathways of the title compound.

Key Transformations:
Scaffold Hopping and Library Generation: By reacting the chloromethyl group with a diverse

set of nucleophiles, researchers can rapidly generate large libraries of compounds.[1] This

allows for extensive Structure-Activity Relationship (SAR) studies, where the quinoline core

is maintained while the side chain at the 3-position is varied to optimize for potency,

selectivity, and pharmacokinetic properties.

Synthesis of Fused Heterocyclic Systems: The chloromethyl group is an excellent

electrophile for intramolecular cyclization reactions. Reaction with a dinucleophile can be

used to construct a new ring fused to the quinoline scaffold, leading to more complex

polycyclic systems with novel biological profiles.[1]

Introduction of Key Pharmacophores: The 2-chloro position can be substituted with groups

known to be important for biological activity. For instance, replacement with specific amines

or other hydrogen-bonding moieties can significantly alter the compound's interaction with

target proteins.

The methoxy group at the 7-position, while less reactive, plays a crucial role by modulating the

electronic properties of the ring system and providing a potential metabolic soft spot or a point
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for hydrogen bond interactions in a receptor active site.[8]

Analytical Characterization
Confirmation of the structure and purity of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline is

typically achieved through a combination of standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR): ¹H NMR will show characteristic aromatic proton

signals, a singlet for the CH₂Cl group, and a singlet for the OCH₃ group. ¹³C NMR will

confirm the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern. The

isotopic signature of the two chlorine atoms is a key diagnostic feature.

Thin Layer Chromatography (TLC): Essential for monitoring the progress of synthesis and

purification steps.[7]

Safety and Handling
Based on data for structurally similar compounds, 2-Chloro-3-(chloromethyl)-7-
methoxyquinoline should be handled with care.[9]

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318

(Causes serious eye damage), H335 (May cause respiratory irritation).[9]

Precautions:

Always handle in a well-ventilated chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Avoid inhalation of dust and contact with skin and eyes.

Conclusion
2-Chloro-3-(chloromethyl)-7-methoxyquinoline is more than just a chemical entry in a

catalog; it is a potent and versatile tool for the medicinal chemist. Its dual reactive sites, built
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upon the privileged quinoline scaffold, provide a reliable and strategically sound entry point for

the synthesis of novel and diverse molecular entities. A comprehensive understanding of its

synthesis, reactivity, and handling is essential for any researcher aiming to leverage its

potential in the quest for new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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